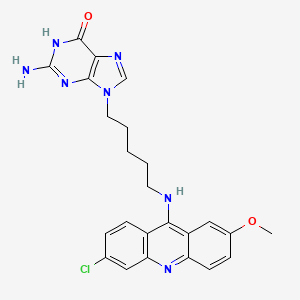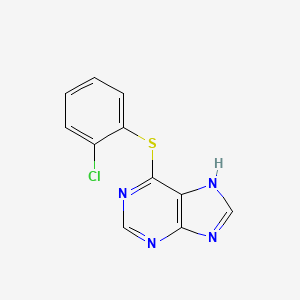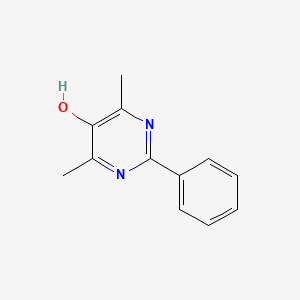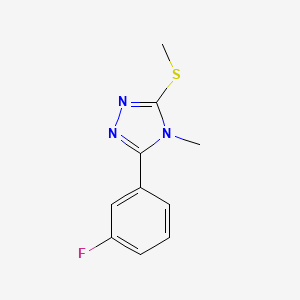![molecular formula C35H39N5O4S B12917680 3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine CAS No. 161016-93-9](/img/structure/B12917680.png)
3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is a synthetic compound that combines the structural elements of adenosine and triphenylmethyl groups Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine typically involves the protection of the hydroxyl group of adenosine followed by the introduction of the triphenylmethylsulfanylhexyl moiety. The process can be summarized as follows:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.
Introduction of the Triphenylmethylsulfanylhexyl Group: The protected adenosine is then reacted with 6-bromohexyl triphenylmethyl sulfide in the presence of a base such as sodium hydride (NaH) to introduce the triphenylmethylsulfanylhexyl group.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its adenosine moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is primarily influenced by its adenosine component. Adenosine exerts its effects by binding to adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding can lead to various physiological responses, including vasodilation, inhibition of neurotransmitter release, and modulation of immune responses. The triphenylmethylsulfanylhexyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A basic skeleton for many synthetic dyes and pH indicators.
Triphenylmethanol: An organic compound used in the synthesis of various derivatives.
Adenosine Derivatives: Compounds like 2-chloroadenosine and N6-cyclopentyladenosine, which have similar biological activities.
Uniqueness
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is unique due to the combination of adenosine and triphenylmethyl groups, which confer distinct chemical and biological properties. The triphenylmethyl group provides stability and protection, while the adenosine moiety allows interaction with biological targets.
Properties
CAS No. |
161016-93-9 |
|---|---|
Molecular Formula |
C35H39N5O4S |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-tritylsulfanylhexoxy)oxolan-3-ol |
InChI |
InChI=1S/C35H39N5O4S/c36-32-29-33(38-23-37-32)40(24-39-29)34-30(42)31(28(22-41)44-34)43-20-12-1-2-13-21-45-35(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-11,14-19,23-24,28,30-31,34,41-42H,1-2,12-13,20-22H2,(H2,36,37,38)/t28-,30-,31-,34-/m1/s1 |
InChI Key |
GHONJDIJEZXBIW-UTBAFCPYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCOC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)







![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
